Fluo-3AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

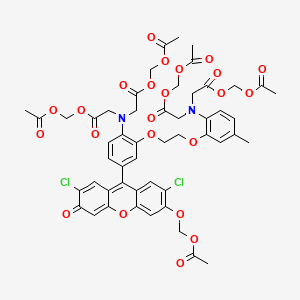

acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H50Cl2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPUOMXKXCCSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)OCOC(=O)C)Cl)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H50Cl2N2O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluo-3AM: A Technical Guide to a Classic Calcium Indicator

Fluo-3AM is a high-affinity, fluorescent chelator of calcium ions (Ca²⁺) that has been a cornerstone in cellular biology research for decades.[1] Its utility lies in its ability to be introduced into live cells and report changes in intracellular calcium concentration with a significant increase in fluorescence intensity. This technical guide provides an in-depth overview of this compound, its mechanism of action, key properties, and detailed protocols for its application in life sciences research.

Core Principles and Mechanism of Action

This compound (Fluo-3-pentaacetoxymethyl ester) is the cell-permeant version of the calcium indicator Fluo-3.[2] The core of its functionality lies in a two-step process that enables the specific measurement of intracellular calcium levels.

Firstly, the acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm.[3] In its AM ester form, this compound is essentially non-fluorescent and does not bind to calcium.[4]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting this compound into its active, membrane-impermeant form, Fluo-3. This process traps the dye within the cell. The de-esterified Fluo-3 is a highly selective Ca²⁺ chelator. Upon binding to free Ca²⁺, its fluorescence quantum yield increases dramatically, leading to a fluorescence enhancement of over 40-fold. This change in fluorescence intensity is directly proportional to the concentration of free cytosolic calcium, allowing for real-time monitoring of calcium signaling events.

The following diagram illustrates the mechanism of action of this compound.

Quantitative Properties of Fluo-3

The utility of Fluo-3 as a calcium indicator is defined by its specific physicochemical and spectral properties. These are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 1129.85 g/mol | |

| Excitation Maximum | 506 nm | |

| Emission Maximum | 526 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390-450 nM | |

| Extinction Coefficient | 86,000 cm⁻¹M⁻¹ at 506 nm | |

| Quantum Yield | ~0.15 at saturating Ca²⁺ | |

| Solubility | Soluble in anhydrous DMSO |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound in approximately 88.5 µL of anhydrous DMSO.

-

Storage : Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading with this compound

The following is a general protocol for loading adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.

-

Cell Culture : Plate cells on a suitable imaging dish or multi-well plate and culture until the desired confluency is reached.

-

Preparation of Loading Buffer : Prepare a loading buffer containing this compound at a final concentration of 1-10 µM in a balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

-

To aid in the dispersion of the lipophilic this compound in the aqueous buffer, Pluronic® F-127, a non-ionic surfactant, can be added to the loading buffer at a final concentration of 0.02-0.04%.

-

To prevent the efflux of the de-esterified Fluo-3 from the cells via organic anion transporters, probenecid can be included in the loading and imaging buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading : Remove the culture medium from the cells and wash once with the balanced salt solution. Add the this compound loading buffer to the cells and incubate for 20-60 minutes at 37°C in the dark.

-

Washing : After incubation, wash the cells 2-3 times with the balanced salt solution to remove any extracellular this compound.

-

De-esterification : Incubate the cells for an additional 10-30 minutes in the balanced salt solution at 37°C to allow for complete hydrolysis of the AM ester groups by intracellular esterases.

-

Imaging : The cells are now ready for fluorescence imaging. Excite the cells at approximately 488-506 nm and collect the emission at around 526 nm.

The following diagram outlines the general experimental workflow for using this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Fluo-3 AM for Calcium Detection

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fluorescent calcium indicator Fluo-3 AM, detailing its mechanism of action, quantitative properties, and standard experimental protocols.

Introduction

Fluo-3 is a fluorescent indicator used extensively for measuring intracellular calcium (Ca²⁺), a critical second messenger in a vast array of cellular signaling pathways.[1] Developed by Roger Y. Tsien and colleagues, Fluo-3 is a visible light-excitable dye, making it compatible with common instrumentation like confocal microscopes and flow cytometers that use the 488 nm argon-ion laser line.[1][2][3] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant version that allows for the non-invasive loading of the indicator into living cells.[1] Upon entering the cell, Fluo-3 AM is biochemically transformed into its active, calcium-sensitive form. This guide elucidates the core mechanism of this process, from cellular uptake to the fluorescence signaling of calcium dynamics.

Core Mechanism of Action

The functionality of Fluo-3 AM as an intracellular calcium indicator is a multi-step process that relies on its chemical design, enabling it to cross the cell membrane and then become activated and trapped within the cytoplasm.

Cellular Uptake and Intracellular Hydrolysis

Fluo-3 in its salt form is a charged molecule and cannot passively cross the lipid bilayer of the cell membrane. To overcome this, it is modified with acetoxymethyl (AM) ester groups, creating Fluo-3 AM. These ester groups render the molecule more hydrophobic and electrically neutral, allowing it to readily permeate intact cell membranes.

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM ester groups. This hydrolysis reaction removes the AM groups, regenerating the carboxylate groups of the chelator portion of the molecule. The resulting product, Fluo-3, is the active, Ca²⁺-sensitive form of the indicator. This process also renders the molecule membrane-impermeant once again, effectively trapping it within the cytoplasm. It is important to note that the Fluo-3 AM ester itself is not responsive to calcium.

Calcium Binding and Fluorescence Response

In its calcium-free state, Fluo-3 is essentially non-fluorescent. Upon binding with intracellular Ca²⁺, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield. This leads to a significant enhancement of fluorescence intensity, typically over 100-fold, when excited by an appropriate light source. Unlike ratiometric indicators such as Fura-2, Fluo-3 does not exhibit a significant shift in its excitation or emission wavelengths upon calcium binding. The intensity of the green fluorescence emitted at its peak of approximately 526 nm is therefore directly proportional to the concentration of intracellular free calcium.

Quantitative Data and Spectroscopic Properties

The performance of Fluo-3 as a calcium indicator is defined by several key quantitative parameters, which are summarized below.

| Parameter | Value | Notes |

| Dissociation Constant (Kd) | ~390 nM | The Kd reflects the affinity for Ca²⁺. This value makes Fluo-3 suitable for measuring typical resting cytosolic Ca²⁺ levels (~100 nM) and transient increases. |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | Compatible with the 488 nm laser line commonly found in flow cytometers and confocal microscopes. |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | Emits in the green portion of the spectrum, detectable with standard FITC filter sets. |

| Quantum Yield (Ca²⁺-bound) | ~0.15 | A measure of the efficiency of fluorescence emission upon excitation. |

| Fluorescence Increase | >100-fold | The magnitude of the increase in fluorescence intensity upon saturation with Ca²⁺ compared to the Ca²⁺-free form. |

Experimental Protocols

A generalized protocol for loading cells with Fluo-3 AM is provided below. Optimization is often required depending on the specific cell type and experimental conditions.

Reagent Preparation

-

Stock Solution : Prepare a 1-10 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (DMSO). This solution should be stored at -20°C, protected from light and moisture.

-

Working Solution : On the day of the experiment, dilute the Fluo-3 AM stock solution to a final working concentration of 1-10 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS). To aid in dispersing the dye in aqueous solution, a non-ionic surfactant like Pluronic® F-127 can be added to the working solution (typically at a final concentration of 0.02%).

Cell Loading and Measurement

-

Incubation : Replace the cell culture medium with the Fluo-3 AM working solution and incubate the cells for 20-30 minutes at 37°C or room temperature. Incubation at 37°C can sometimes lead to dye compartmentalization in organelles; performing this step at room temperature can help minimize this effect.

-

Washing : After incubation, wash the cells three times with warm buffer (e.g., HBSS) to remove any extracellular Fluo-3 AM that was not taken up by the cells.

-

De-esterification : Incubate the cells for an additional 10-30 minutes in fresh buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases.

-

Fluorescence Measurement : Measure the fluorescence intensity using an appropriate instrument (e.g., fluorescence microscope, flow cytometer, or plate reader) with excitation near 488-506 nm and emission detection near 526 nm.

Note on Dye Extrusion: Some cell types actively pump the hydrolyzed Fluo-3 out of the cytoplasm using organic anion transporters. To improve dye retention, the transporter inhibitor probenecid can be included in the incubation and final measurement buffers.

References

The Core Principles of Fluo-3 AM: A Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fluo-3 acetoxymethyl (AM) ester, a widely utilized fluorescent indicator for the measurement of intracellular calcium ([Ca²⁺]i). This document details the fundamental principles of its mechanism, outlines comprehensive experimental protocols, and presents key quantitative data to empower researchers in their cellular and molecular investigations.

Core Mechanism of Fluo-3 AM

Fluo-3 AM is a high-affinity, fluorescent chelator of calcium ions.[1][2] Its utility in cellular biology stems from a clever chemical design that allows it to be introduced into live cells. The core principle of Fluo-3 AM revolves around a two-stage process: cellular loading and calcium-dependent fluorescence.

Initially, in its acetoxymethyl ester (AM) form, Fluo-3 is lipophilic, enabling it to readily permeate the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[3][4] This enzymatic action transforms the molecule into its active, carboxylated form, Fluo-3. This free acid form is significantly more polar and is thus trapped within the cytosol, unable to readily exit the cell.

Crucially, the Fluo-3 free acid is largely non-fluorescent in its calcium-free state. However, upon binding to intracellular calcium ions, it undergoes a conformational change that results in a dramatic increase in its fluorescence intensity, typically over 100-fold. This fluorescence can be detected using standard fluorescence microscopy or flow cytometry, with an excitation maximum around 506 nm and an emission maximum around 526 nm. This significant, calcium-dependent increase in fluorescence provides a high-contrast signal for monitoring changes in intracellular calcium concentration.

Quantitative Data

The following table summarizes the key quantitative properties of Fluo-3. These values are crucial for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Excitation Wavelength (Max) | 506 nm | |

| Emission Wavelength (Max) | 526 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 | |

| Fluorescence Increase upon Ca²⁺ Binding | > 100-fold | |

| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol |

Experimental Protocols

A generalized protocol for loading cells with Fluo-3 AM and measuring intracellular calcium is provided below. It is important to note that optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup.

Reagent Preparation

-

Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic™ F-127 Solution: A 20% (w/v) solution in DMSO can be used to aid the dispersion of Fluo-3 AM in aqueous media.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The buffer of choice should be appropriate for the cells being studied.

Cell Loading Procedure

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plates) to achieve the desired confluence for the experiment. For adherent cells, plate them the day before the experiment. For suspension cells, they can be pelleted and resuspended in the loading buffer.

-

Prepare Loading Solution: On the day of the experiment, dilute the Fluo-3 AM stock solution into the loading buffer to a final concentration of 1-5 µM. To prevent aggregation, Fluo-3 AM can be first mixed with an equal volume of 20% Pluronic™ F-127 before dilution in the buffer, resulting in a final Pluronic™ F-127 concentration of approximately 0.02-0.04%.

-

Incubation: Remove the culture medium from the cells and add the Fluo-3 AM loading solution. Incubate the cells for 30-60 minutes at 37°C or room temperature. Incubation at room temperature may reduce the compartmentalization of the dye into organelles.

-

Wash: After incubation, wash the cells with fresh, warm loading buffer to remove extracellular Fluo-3 AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the intracellular Fluo-3 AM.

-

Optional - Probenecid: To reduce the leakage of the de-esterified Fluo-3 from the cells, an organic anion transport inhibitor such as probenecid (1-2.5 mM) can be included in the loading and final incubation buffers.

Fluorescence Measurement

Fluorescence can be measured using a fluorescence microscope, a confocal microscope, a plate reader, or a flow cytometer. The instrument should be equipped with appropriate filters or laser lines for excitation at ~488-506 nm and emission detection at ~525 nm.

-

Baseline Measurement: Record the baseline fluorescence of the loaded cells before applying any stimulus.

-

Stimulation: Add the agonist or stimulus of interest to the cells.

-

Data Acquisition: Record the change in fluorescence intensity over time.

Application in Signaling Pathway Analysis: Gq-Coupled GPCRs

Fluo-3 AM is extensively used to study signaling pathways that involve changes in intracellular calcium. A prominent example is the Gq protein-coupled receptor (GPCR) pathway.

Upon ligand binding, a Gq-coupled GPCR activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration that can be detected by Fluo-3.

Advantages and Limitations

Advantages:

-

High Fluorescence Enhancement: The large increase in fluorescence upon Ca²⁺ binding provides excellent signal-to-noise ratio and high contrast imaging.

-

Visible Light Excitation: Fluo-3 is excitable by the 488 nm argon-ion laser line, which is common in many fluorescence instruments and reduces potential phototoxicity compared to UV-excitable dyes.

Limitations:

-

Non-Ratiometric: Fluo-3 is a single-wavelength indicator, meaning changes in fluorescence intensity can be affected by variations in dye concentration, cell thickness, and illumination intensity. This makes absolute quantification of [Ca²⁺]i more challenging compared to ratiometric dyes like Fura-2.

-

Potential for Compartmentalization: The dye can sometimes accumulate in organelles such as mitochondria, which can complicate the interpretation of cytosolic calcium signals.

-

Signal Saturation: At high intracellular calcium concentrations, the fluorescent signal from Fluo-3 can become saturated, making it difficult to resolve further increases in [Ca²⁺]i.

References

Fluo-3AM: An In-depth Technical Guide to its Applications in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3AM is a high-affinity, fluorescent indicator widely utilized in cell biology to measure intracellular calcium concentration ([Ca²⁺]i). As a cell-permeant acetoxymethyl (AM) ester, it can be passively loaded into a wide variety of cell types. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, calcium-sensitive form, Fluo-3, in the cytoplasm.[1][2] Fluo-3 is essentially non-fluorescent in the absence of Ca²⁺ but exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it an invaluable tool for studying calcium signaling in living cells.[3][4] This guide provides a comprehensive overview of this compound's properties, experimental protocols, and its application in key areas of cell biology research.

Core Properties and Experimental Parameters

A thorough understanding of this compound's properties is crucial for designing and interpreting experiments. The following tables summarize key quantitative data for this compound.

Table 1: Spectroscopic and Physicochemical Properties of Fluo-3

| Property | Value | Reference(s) |

| Excitation Wavelength (Max) | 506 nm | [5] |

| Emission Wavelength (Max) | 526 nm | |

| Dissociation Constant (Kd) for Ca²⁺ (in vitro) | ~390 nM | |

| Dissociation Constant (Kd) for Ca²⁺ (in intact cardiomyocytes) | ~898 - 900 nM | |

| Quantum Yield (at saturating Ca²⁺) | ~0.14 - 0.15 | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | >100-fold |

Table 2: Typical Experimental Conditions for this compound

| Parameter | Typical Range/Value | Notes | Reference(s) |

| Stock Solution | |||

| Solvent | Anhydrous DMSO | --- | |

| Concentration | 1-5 mM | --- | |

| Working Solution | |||

| Diluent | Buffered physiological medium (e.g., HBSS, DMEM) | Should be pre-warmed. | |

| Concentration | 1-10 µM (commonly 4-5 µM) | Optimal concentration should be determined empirically for each cell type. | |

| Cell Loading | |||

| Incubation Time | 15-60 minutes | Longer incubation times can lead to dye compartmentalization. | |

| Incubation Temperature | 20-37°C (Room Temperature to 37°C) | Lower temperatures may reduce compartmentalization. | |

| Additives | |||

| Pluronic® F-127 | 0.02% - 0.1% (w/v) | A non-ionic detergent that aids in dispersing the hydrophobic this compound in aqueous media. | |

| Probenecid | 1-2.5 mM | An organic anion transport inhibitor that can reduce leakage of the de-esterified Fluo-3 from the cell. |

Mechanism of Action and Experimental Workflow

To effectively utilize this compound, it is essential to understand its mechanism of action and the general workflow for its use in experiments.

Caption: Mechanism of this compound action.

The experimental workflow for using this compound typically involves several key steps, from reagent preparation to data acquisition.

Caption: General experimental workflow for this compound.

Applications in Cell Biology Research

This compound has been instrumental in elucidating the role of calcium signaling in a multitude of cellular processes.

G-Protein Coupled Receptor (GPCR) Signaling

A major application of this compound is in the study of GPCRs that signal through the Gq pathway. Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in [Ca²⁺]i can be readily detected using this compound, making it a valuable tool for high-throughput screening of GPCR agonists and antagonists.

Caption: GPCR-mediated calcium signaling pathway.

Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymatic events. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Calcium signaling has been shown to play a complex role in the regulation of apoptosis. This compound can be used to monitor changes in [Ca²⁺]i during the induction of apoptosis. For example, an increase in cytosolic calcium can be a prelude to the activation of calcium-dependent proteases and endonucleases that contribute to the apoptotic phenotype. Studies have used this compound to demonstrate that stimuli like H₂O₂ can induce calcium release and subsequent apoptosis. By correlating the rise in [Ca²⁺]i with other apoptotic markers, such as caspase-3 activation, researchers can dissect the intricate signaling networks governing cell death.

Detailed Experimental Protocols

Protocol 1: Standard this compound Loading for Adherent Cells

-

Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plate) and grow to the desired confluency.

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

Prepare a loading buffer consisting of a buffered physiological medium (e.g., HBSS) containing the desired final concentration of this compound (typically 1-5 µM) and Pluronic® F-127 (typically 0.02%). To do this, first mix equal volumes of the this compound and Pluronic® F-127 stock solutions, and then dilute this mixture into the buffer. If necessary, add probenecid (1-2.5 mM) to the loading buffer.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the this compound loading buffer to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.

-

-

Washing and De-esterification:

-

Remove the loading buffer and wash the cells 2-3 times with fresh, warm buffer (containing probenecid if used during loading) to remove extracellular dye.

-

Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the this compound within the cells.

-

-

Fluorescence Measurement:

-

The cells are now ready for the experiment.

-

Measure the baseline fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488-506 nm and emission at ~525-530 nm.

-

Add the experimental stimulus (e.g., agonist, drug) and record the change in fluorescence intensity over time.

-

Protocol 2: High-Throughput Screening (HTS) using this compound

-

Cell Plating: Seed cells in a 96- or 384-well microplate at a density that will result in a near-confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare the this compound loading buffer as described in Protocol 1.

-

Remove the growth medium from the wells. An automated plate washer can be used for this and subsequent washing steps.

-

Add the loading buffer to each well and incubate as determined by optimization experiments (typically 30-60 minutes at 37°C or room temperature).

-

-

Washing: Remove the loading solution and wash the cells with assay buffer.

-

Compound Addition and Signal Detection:

-

Use an automated liquid handling system to add compounds from a compound library to the wells.

-

Immediately begin monitoring fluorescence intensity using a fluorescence plate reader equipped with an injector.

-

Record the kinetic response of the fluorescence signal for each well.

-

Conclusion

This compound remains a cornerstone in the study of intracellular calcium signaling. Its robust fluorescence response, compatibility with standard fluorescence instrumentation, and well-established protocols make it an indispensable tool for researchers in diverse fields, from fundamental cell biology to high-throughput drug discovery. By carefully considering the experimental parameters and potential artifacts, such as dye compartmentalization and leakage, investigators can leverage the power of this compound to unravel the complex and critical roles of calcium in cellular function.

References

Fluo-3 AM: A Comprehensive Technical Guide to Intracellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Fluo-3 acetoxymethyl (AM) ester, a widely utilized fluorescent indicator for the measurement of intracellular calcium concentration ([Ca²⁺]i). We will delve into its core spectral properties, provide detailed experimental protocols, and illustrate key cellular processes and workflows.

Core Principles of Fluo-3 AM in Calcium Signaling Analysis

Fluo-3 AM is a cell-permeant dye that, upon entering a cell, is hydrolyzed by intracellular esterases into its active, Ca²⁺-sensitive form, Fluo-3.[1][2] The fluorescence of Fluo-3 is significantly enhanced upon binding to free Ca²⁺, with a fluorescence increase of at least 40-fold.[3][4] This property allows for the sensitive detection of changes in intracellular calcium levels, which are critical second messengers in a vast array of cellular signaling pathways.[1] Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity at a specific wavelength is directly proportional to the [Ca²⁺]i. This makes it particularly well-suited for use in confocal microscopy, flow cytometry, and high-throughput screening applications.

Spectral and Physicochemical Properties

The spectral characteristics of Fluo-3 are crucial for designing and executing successful calcium imaging experiments. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 506 nm | |

| Emission Wavelength (λem) | 526 nm | |

| Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ at 506 nm | |

| Quantum Yield (Φ) | ~0.15 at saturating Ca²⁺ | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390-450 nM | |

| Molecular Weight | 1129.85 g/mol |

Experimental Protocols

Accurate and reproducible measurement of intracellular calcium using Fluo-3 AM requires careful attention to the experimental methodology. The following section outlines a general protocol for loading cells with Fluo-3 AM and subsequent fluorescence measurement.

I. Reagent Preparation

-

Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Pluronic® F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the lipophilic Fluo-3 AM in aqueous media.

-

Loading Buffer: On the day of the experiment, prepare the loading buffer by diluting the Fluo-3 AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium of choice (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). For optimal dye loading, it is recommended to add Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04%. This can be achieved by mixing equal volumes of the Fluo-3 AM stock solution and the 20% Pluronic® F-127 stock solution before dilution in the buffer.

-

Probenecid Stock Solution (Optional): Prepare a 100-250 mM stock solution of probenecid in a suitable solvent. Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified Fluo-3 from the cells.

II. Cell Loading Procedure

-

Cell Seeding: Plate cells on a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plates for microplate reader assays or glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Aspirate Growth Medium: Carefully remove the growth medium from the cells.

-

Add Loading Buffer: Add the prepared Fluo-3 AM loading buffer to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal incubation time and temperature should be determined empirically for each cell type. Incubation at lower temperatures can help to reduce the compartmentalization of the dye into organelles.

-

Wash: After incubation, wash the cells twice with an indicator-free physiological buffer to remove any extracellular dye. If using probenecid, it can be included in the wash buffer at a final concentration of 1-2.5 mM.

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.

III. Fluorescence Measurement

-

Instrumentation Setup: Configure the fluorescence microscope, flow cytometer, or microplate reader with the appropriate excitation and emission filters for Fluo-3 (Excitation: ~488-506 nm, Emission: ~525-535 nm).

-

Baseline Measurement: Record the baseline fluorescence intensity of the resting cells.

-

Stimulation: Add the experimental agonist or stimulus to induce a change in intracellular calcium concentration.

-

Data Acquisition: Continuously record the fluorescence intensity over time to monitor the calcium dynamics.

Visualizing Cellular Mechanisms and Workflows

To further clarify the processes involved in Fluo-3 AM-based calcium measurement, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Fluo-3 AM action within a cell.

References

The Core Distinction: A Technical Guide to Fluo-3 and Fluo-3 AM for Intracellular Calcium Measurement

For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium indicators, a clear understanding of the tools available is paramount. Fluo-3 and its acetoxymethyl (AM) ester counterpart, Fluo-3 AM, are foundational probes in this field. This technical guide provides an in-depth exploration of their fundamental differences, quantitative properties, and practical applications, enabling informed selection and experimental design.

At its core, the primary distinction between Fluo-3 and Fluo-3 AM lies in their cell permeability and immediate functionality. Fluo-3 is the active, calcium-sensitive fluorescent indicator, but its polar nature prevents it from passively crossing the cell membrane.[1] In contrast, Fluo-3 AM is a non-polar, cell-permeant derivative that is not fluorescent and does not bind calcium.[2][3] Its lipophilic AM ester groups facilitate its passage into the cell.[1][4]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups from Fluo-3 AM, a process known as hydrolysis. This enzymatic action traps the now polar and active Fluo-3 molecule within the cytosol, where it can bind to free calcium ions (Ca²⁺) and subsequently fluoresce. Fluo-3 itself is essentially non-fluorescent in the absence of calcium, but its fluorescence intensity increases by approximately 40 to 100-fold upon binding to Ca²⁺.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of Fluo-3 and Fluo-3 AM are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Fluo-3 | Fluo-3 AM |

| Molecular Formula | C₃₆H₃₀Cl₂N₂O₁₃ | C₅₁H₅₀Cl₂N₂O₂₃ |

| Molecular Weight | Not directly applicable as it's the hydrolyzed form | 1129.85 g/mol |

| Cell Permeability | No | Yes |

| Calcium Binding | Yes | No |

| Fluorescence | Yes (in the presence of Ca²⁺) | No |

Table 2: Spectroscopic and Binding Properties of Fluo-3 (Post-Hydrolysis)

| Property | Value |

| Excitation Maximum (Ex) | ~506 nm |

| Emission Maximum (Em) | ~526 nm |

| Optimal Excitation Source | 488 nm Argon-ion laser |

| Quantum Yield (Φ) | ~0.14 - 0.15 |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM |

| Molar Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ at 506 nm |

| Fluorescence Increase upon Ca²⁺ Binding | ~40-100 fold |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in using Fluo-3 AM for intracellular calcium measurement, the following diagrams have been generated using the DOT language.

Caption: Conversion and activation of Fluo-3 AM.

Caption: A typical GPCR signaling pathway leading to Ca²⁺ release.

Caption: Experimental workflow for Fluo-3 AM cell loading.

Experimental Protocols

A generalized protocol for loading cells with Fluo-3 AM and subsequent fluorescence measurement is provided below. It is crucial to optimize parameters such as dye concentration and incubation time for each specific cell type and experimental condition.

Preparation of Fluo-3 AM Stock Solution

-

Reconstitution: Prepare a 1-5 mM stock solution of Fluo-3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Before use, warm the vial to room temperature to prevent condensation.

Cell Loading with Fluo-3 AM

-

Prepare Dye Loading Solution: On the day of the experiment, dilute the Fluo-3 AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium of choice, such as Hanks' Balanced Salt Solution with HEPES (HBSS).

-

Optional: To aid in the dispersion of the nonpolar Fluo-3 AM in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be added to the dye working solution at a final concentration of approximately 0.02-0.04%. This can be achieved by mixing the Fluo-3 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.

-

Optional: To reduce the leakage of the de-esterified Fluo-3 from the cells, an organic anion-transport inhibitor like probenecid can be added to the cell medium at a concentration of 1-2.5 mM.

-

-

Cell Incubation: Replace the cell culture medium with the dye loading solution and incubate the cells for 15-60 minutes at 20-37°C, protected from light. Incubation at 37°C may promote dye compartmentalization in organelles, so for cytoplasmic calcium measurements, incubation at room temperature is often recommended.

-

Washing: After incubation, wash the cells several times with indicator-free medium (containing probenecid, if used) to remove any dye that is non-specifically associated with the cell surface.

-

De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the intracellular Fluo-3 AM.

Fluorescence Measurement

-

Instrumentation: Use a fluorescence microscope, flow cytometer, or microplate reader equipped with filters appropriate for fluorescein isothiocyanate (FITC).

-

Wavelengths: Excite the cells at approximately 490 nm and measure the emission at around 525 nm.

-

Data Acquisition: Record the baseline fluorescence of the resting cells. Then, add the experimental stimulus and record the changes in fluorescence intensity over time.

References

Methodological & Application

Application Notes and Protocols for Fluo-3 AM Loading in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 is a fluorescent indicator used for the quantification of intracellular calcium ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant dye that can be loaded into live cells. Once inside the cell, it is cleaved by intracellular esterases to the active, calcium-sensitive form, Fluo-3. The fluorescence of Fluo-3 increases significantly upon binding to Ca²⁺, with excitation and emission maxima at approximately 488 nm and 525 nm, respectively.[1][2] This property makes it a valuable tool for studying calcium signaling in various cell types, including primary neurons, which play a critical role in neurotransmission, synaptic plasticity, and other fundamental neurological processes.

This document provides a detailed protocol for loading primary neurons with Fluo-3 AM, along with recommended loading parameters and troubleshooting guidance to achieve optimal results in calcium imaging experiments.

Data Presentation: Fluo-3 AM Loading Parameters for Primary Neurons

The optimal conditions for loading primary neurons with Fluo-3 AM can vary depending on the specific neuron type and experimental setup. The following table summarizes recommended starting concentrations and incubation parameters, which should be optimized for each specific application.

| Parameter | Recommended Range | Typical Value | Notes |

| Fluo-3 AM Concentration | 1-10 µM | 2-5 µM | Higher concentrations can lead to cytotoxicity and compartmentalization.[3] |

| Incubation Time | 15-60 minutes | 30-45 minutes | Longer incubation times may be necessary for some cell types but can increase background fluorescence.[1][4] |

| Incubation Temperature | 20-37 °C | 37 °C | Lowering the temperature can reduce dye compartmentalization. |

| Pluronic F-127 Concentration | 0.02-0.04% (w/v) | 0.02% | A non-ionic detergent that aids in the dispersion of the AM ester in aqueous media. |

| Probenecid Concentration | 1-2.5 mM | 1 mM | An anion-transport inhibitor that can be used to reduce leakage of the de-esterified dye from the cells. |

| De-esterification Time | 15-30 minutes | 30 minutes | A crucial step to ensure complete cleavage of the AM ester group by intracellular esterases. |

Signaling Pathway and Experimental Workflow

Fluo-3 AM Mechanism of Action

The following diagram illustrates the process by which Fluo-3 AM enters a primary neuron, becomes activated, and reports intracellular calcium levels.

Caption: Mechanism of Fluo-3 AM in primary neurons.

Experimental Workflow for Fluo-3 AM Loading

This diagram outlines the key steps involved in preparing primary neurons for calcium imaging with Fluo-3 AM.

Caption: Experimental workflow for Fluo-3 AM loading.

Experimental Protocols

This protocol provides a general guideline for loading primary neurons with Fluo-3 AM. Optimization may be required for specific neuronal subtypes and experimental conditions.

Reagent Preparation

-

Fluo-3 AM Stock Solution (1-5 mM):

-

Prepare a stock solution of Fluo-3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

For example, dissolve 1 mg of Fluo-3 AM in 885 µL of DMSO to get a 1 mM stock solution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

-

-

Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve Pluronic F-127 in DMSO to create a 20% (w/v) solution. This solution aids in the dispersion of Fluo-3 AM in the aqueous loading buffer.

-

-

Fluo-3 AM Working Solution (2-5 µM):

-

On the day of the experiment, thaw an aliquot of the Fluo-3 AM stock solution.

-

Prepare the working solution by diluting the stock solution into a physiological buffer suitable for your neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES).

-

To aid in dye solubilization, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the buffer. The final concentration of Pluronic F-127 should be around 0.02%.

-

If dye leakage is a concern, probenecid can be added to the working solution at a final concentration of 1-2.5 mM.

-

Cell Loading Protocol

-

Cell Preparation:

-

Culture primary neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Ensure the neurons are healthy and at the desired stage of development before loading.

-

-

Washing:

-

Gently aspirate the culture medium from the neurons.

-

Wash the cells once with the pre-warmed physiological buffer.

-

-

Dye Loading:

-

Add the Fluo-3 AM working solution to the neurons, ensuring the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

-

-

Washing:

-

After incubation, remove the loading solution.

-

Wash the cells two to three times with fresh, pre-warmed, dye-free physiological buffer to remove any extracellular Fluo-3 AM.

-

-

De-esterification:

-

Add fresh, dye-free physiological buffer to the cells.

-

Incubate for an additional 30 minutes at 37°C to allow for the complete de-esterification of the Fluo-3 AM by intracellular esterases. This step is critical for trapping the active form of the dye inside the neurons.

-

Fluorescence Imaging

-

Microscopy Setup:

-

Mount the coverslip with the loaded neurons in an imaging chamber on a fluorescence microscope.

-

Use an appropriate filter set for Fluo-3, with excitation around 488 nm and emission around 525 nm.

-

-

Image Acquisition:

-

Acquire a stable baseline fluorescence reading (F₀) before applying any stimulus.

-

Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

-

Apply the experimental stimulus and record the change in fluorescence intensity (F) over time.

-

Data Analysis

-

Changes in intracellular calcium are typically represented as the ratio of the change in fluorescence (ΔF) to the baseline fluorescence (F₀), expressed as ΔF/F₀.

-

Calculation: ΔF/F₀ = (F - F₀) / F₀

-

Where F is the fluorescence intensity at a given time point, and F₀ is the average baseline fluorescence before stimulation.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Incomplete de-esterification of Fluo-3 AM.- Inefficient dye loading.- Low intracellular calcium levels. | - Increase the de-esterification time to at least 30 minutes.- Optimize loading conditions (increase dye concentration or incubation time).- Verify cell health and resting membrane potential. |

| High background fluorescence | - Incomplete removal of extracellular Fluo-3 AM.- Cell death leading to dye leakage. | - Ensure thorough washing after the loading step.- Assess cell viability before and after loading. |

| Punctate or compartmentalized staining | - Sequestration of the dye in organelles such as mitochondria or endoplasmic reticulum. | - Lower the loading temperature (e.g., to room temperature or 4°C).- Reduce the Fluo-3 AM concentration and/or incubation time.- Use probenecid to inhibit organic anion transporters that may contribute to compartmentalization. |

| Inconsistent cell-to-cell fluorescence | - Variations in dye loading efficiency. | - Ensure the loading solution is well-mixed before application.- Normalize fluorescence data by expressing it as a ratio (ΔF/F₀). |

| Rapid signal loss (photobleaching) | - High excitation light intensity. | - Reduce the excitation intensity and/or the exposure time.- Use a neutral density filter if necessary. |

References

Application Notes and Protocols for Fluo-3 AM Imaging with Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fluo-3 AM for monitoring intracellular calcium dynamics using a laser scanning confocal microscope. The protocols outlined below cover crucial steps from dye loading to image acquisition, with a focus on optimizing settings for a robust signal-to-noise ratio while minimizing phototoxicity.

Introduction to Fluo-3 AM

Fluo-3 is a fluorescent indicator dye used for the quantification of intracellular calcium ([Ca²⁺]ᵢ). Its acetoxymethyl (AM) ester form, Fluo-3 AM, is cell-permeant and can be loaded into cells via incubation.[1][2] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 dye in the cytosol.[3] Fluo-3 is essentially non-fluorescent in the absence of Ca²⁺ but exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, with a fluorescence enhancement of at least 40 to 100-fold.[2][4] This property makes it a widely used tool for studying Ca²⁺ signaling in various cell types.

Spectral Properties

Fluo-3 is compatible with the common 488 nm laser line found on most confocal microscopes. Its spectral characteristics are summarized in the table below.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (Ca²⁺-bound) | ~506 | Can be efficiently excited by the 488 nm laser line. |

| Emission Maximum (Ca²⁺-bound) | ~526 | Emits in the green part of the spectrum. |

Experimental Protocols

Reagent Preparation

Fluo-3 AM Stock Solution:

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Loading Buffer:

-

On the day of the experiment, dilute the Fluo-3 AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The optimal concentration should be determined empirically for each cell type.

-

To aid in the dispersion of the dye, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%. This can be achieved by mixing the Fluo-3 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium.

-

To prevent the extrusion of the de-esterified dye by organic anion transporters, probenecid can be included in the loading buffer at a final concentration of 1-2.5 mM.

Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells.

-

Plate cells on a suitable imaging dish or coverslip and culture to the desired confluency.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the prepared Fluo-3 AM loading buffer to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 20-37°C. Optimal loading time and temperature are cell-type dependent and should be determined experimentally. Lowering the incubation temperature may reduce dye compartmentalization into organelles.

-

After incubation, wash the cells with indicator-free medium to remove excess dye.

-

Incubate the cells for an additional 30 minutes in dye-free medium to allow for complete de-esterification of the Fluo-3 AM.

-

The cells are now ready for imaging.

Experimental workflow for Fluo-3 AM loading and imaging.

Confocal Microscopy Settings

The optimal settings for confocal microscopy will vary depending on the specific instrument, cell type, and experimental goals. The following table provides recommended starting points and key considerations for optimizing your imaging parameters. The primary goal is to achieve a sufficient signal-to-noise ratio (SNR) while minimizing phototoxicity and photobleaching.

| Parameter | Recommended Starting Range | Optimization Considerations |

| Laser Line | 488 nm | Standard Argon-ion or diode laser line. |

| Laser Power | 1-5% of maximum | Use the lowest laser power that provides an adequate signal to minimize phototoxicity. |

| Pinhole | 1.0-1.5 Airy Units | A smaller pinhole increases confocality and axial resolution but reduces signal. A larger pinhole increases signal but sacrifices some optical sectioning. |

| Dichroic Mirror | ~500-510 nm short-pass | Should efficiently reflect the 488 nm excitation light and transmit the emission signal. |

| Emission Filter | 515-550 nm band-pass or 515 nm long-pass | A band-pass filter can help to reduce background noise, while a long-pass filter will collect more signal. |

| Detector (PMT) Gain | 500-700 V | Adjust to achieve a good dynamic range without saturating the detector on peak signals. Avoid excessively high gain, which can increase noise. |

| Scan Speed | 200-400 Hz (line scanning) | Slower scan speeds increase the signal per pixel but also increase pixel dwell time and phototoxicity. Faster speeds are better for dynamic events. |

| Frame Averaging | 2-4 frames | Line or frame averaging improves SNR by reducing random noise, but increases the total light exposure. |

| Image Resolution | 512x512 or 1024x1024 pixels | Higher resolution provides more detail but requires longer scan times and can increase photobleaching. |

Signal Pathway and Data Interpretation

Fluo-3 AM allows for the visualization of changes in intracellular calcium concentration. An increase in fluorescence intensity directly correlates with a rise in cytosolic Ca²⁺.

Simplified signaling pathway for Fluo-3 AM calcium detection.

Troubleshooting and Optimization

-

Low Signal-to-Noise Ratio (SNR): If the signal is weak, consider increasing the dye concentration, optimizing the loading conditions, increasing laser power slightly, opening the pinhole, or using frame averaging. Be mindful that increasing laser power and exposure time can lead to phototoxicity.

-

High Background Fluorescence: This can result from incomplete hydrolysis of the AM ester or dye compartmentalization. Ensure the 30-minute de-esterification step is performed. Imaging at a lower temperature might reduce compartmentalization.

-

Phototoxicity: Signs of phototoxicity include cell blebbing, rounding, or apoptosis. To mitigate this, use the lowest possible laser power and exposure time. Reduce the frequency of image acquisition for time-lapse experiments.

-

Dye Leakage: If the fluorescence signal decreases over time in resting cells, this may indicate dye leakage. The use of probenecid during loading can help to reduce this effect.

By carefully following these protocols and optimizing the imaging parameters for your specific experimental setup, Fluo-3 AM can be a powerful tool for investigating the complex and dynamic nature of intracellular calcium signaling.

References

Application Notes and Protocols for Fluo-3 AM in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fluo-3 AM, a fluorescent indicator for intracellular calcium, in high-throughput screening (HTS) campaigns for drug discovery. This document outlines the principles of Fluo-3 AM-based assays, detailed experimental protocols for key applications, and guidance on data analysis and interpretation.

Introduction to Fluo-3 AM in Drug Discovery

Fluo-3 is a fluorescent dye used for measuring intracellular calcium concentration ([Ca2+]i), a critical second messenger in numerous signaling pathways.[1] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant derivative that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-3 in the cytoplasm.[2][3] In its calcium-free form, Fluo-3 is essentially non-fluorescent. Upon binding to Ca2+, its fluorescence intensity increases by approximately 100-fold, with excitation and emission maxima around 506 nm and 526 nm, respectively. This robust signal makes Fluo-3 AM a valuable tool for HTS assays targeting G-protein coupled receptors (GPCRs) and ion channels, which modulate intracellular calcium levels.

Principle of the Fluo-3 AM Calcium Flux Assay

The Fluo-3 AM assay is a homogeneous, fluorescence-based method for detecting intracellular calcium mobilization. The fundamental principle involves loading cells with Fluo-3 AM, which becomes fluorescent upon binding to calcium. When a GPCR or ion channel is activated by a ligand or test compound, it can trigger a transient increase in intracellular calcium. This increase is due to either the release of calcium from intracellular stores, such as the endoplasmic reticulum, or the influx of calcium from the extracellular environment through ion channels. The binding of Ca2+ to the intracellular Fluo-3 results in a significant increase in its fluorescence intensity, which can be measured in real-time using a fluorescence microplate reader. The magnitude and kinetics of this fluorescence change are proportional to the change in intracellular calcium concentration, allowing for the quantification of receptor or channel activity.

Data Presentation

Spectral and Physicochemical Properties of Fluo-3

| Parameter | Value | Reference |

| Excitation Wavelength (Max) | ~506 nm | |

| Emission Wavelength (Max) | ~526 nm | |

| Kd for Ca2+ | ~390 nM | |

| Fluorescence Increase upon Ca2+ Binding | ~100-fold | |

| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol |

Typical Fluo-3 AM HTS Assay Parameters

| Parameter | Typical Range/Value | Notes |

| Cell Seeding Density (384-well) | 10,000 - 20,000 cells/well | Optimize for cell line and confluency. |

| Fluo-3 AM Loading Concentration | 1 - 5 µM | Higher concentrations can lead to cytotoxicity. |

| Loading Temperature | 20 - 37 °C | 37°C is common, but lower temperatures can reduce compartmentalization. |

| Loading Time | 30 - 60 minutes | Longer times may be needed for some cell types. |

| Pluronic F-127 Concentration | 0.02% - 0.04% (w/v) | Aids in dye solubilization and cell loading. |

| Probenecid Concentration | 1 - 2.5 mM | Anion-exchange pump inhibitor to prevent dye leakage. |

| Assay Plate Format | 96-well or 384-well black-walled, clear bottom | Minimizes well-to-well crosstalk and background. |

Example HTS Data for GPCR Agonists and Ion Channel Modulators (with Fluo-3 AM and related Fluo-4 AM)

Note: Due to the widespread adoption of the brighter analog Fluo-4 AM, much of the recent publicly available HTS data utilizes this probe. The principles and workflows are directly transferable, and Fluo-4 AM data is provided here for illustrative purposes where specific Fluo-3 AM data is unavailable.

| Target | Compound | Assay Type | Probe | Cell Line | Potency (EC50/IC50) | Reference |

| Muscarinic M1 Receptor | Carbachol | Agonist | Fluo-4 AM | CHO-M1 | ~15 nM | |

| P2Y Receptor | ATP | Agonist | Fluo-3 AM | CHO-K1 | ~0.2 µM | |

| MT1 Melatonin Receptor | 2-Iodomelatonin | Agonist | Fluo-4 AM | CHO-MT1 | ~19.4 nM | |

| P/Q-type Ca2+ Channel | N/A (HTS hits) | Antagonist | Calcium-sensitive dye | HEK293 | < 10 µM (primary screen) | |

| N-type Ca2+ Channel | Compound 26 | Antagonist | Calcium-sensitive dye | IMR-32 | 0.7 µM |

HTS Assay Performance Metrics

| Parameter | Description | Typical Value for a Robust Assay |

| Z'-Factor | A statistical measure of assay quality that reflects the separation between positive and negative controls. | ≥ 0.5 |

| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 |

| Signal-to-Noise (S/N) Ratio | The difference between the mean signal of the positive and negative controls divided by the standard deviation of the background. | > 10 |

Experimental Protocols

Protocol for GPCR Agonist Screening in a 384-Well Format

This protocol describes a method for screening a compound library to identify agonists of a Gq-coupled GPCR.

Materials:

-

HEK293 cells stably expressing the target Gq-coupled GPCR

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Fluo-3 AM (stock solution in anhydrous DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Probenecid (stock solution in 1N NaOH)

-

Known agonist for the target receptor (positive control)

-

Assay buffer with DMSO (vehicle control)

-

384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

The day before the assay, seed the HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Preparation of Dye Loading Solution:

-

Prepare a 2X Fluo-3 AM loading solution in Assay Buffer. For a final concentration of 4 µM Fluo-3 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid:

-

Mix equal volumes of 1 mM Fluo-3 AM stock and 20% Pluronic F-127.

-

Dilute this mixture and the Probenecid stock into the Assay Buffer to achieve the desired 2X concentrations.

-

-

-

Cell Loading:

-

Remove the culture medium from the cell plate, leaving approximately 10 µL in each well.

-

Add 25 µL of the 2X Fluo-3 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Plate Preparation:

-

During the cell loading incubation, prepare the compound plate.

-

Dilute test compounds, positive control agonist, and vehicle control in Assay Buffer to a 3X final concentration.

-

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Set the instrument to excite at ~490 nm and measure emission at ~525 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument's liquid handler will then add 12.5 µL from the compound plate to the cell plate.

-

Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium transient.

-

-

Data Analysis:

-

The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the positive and negative controls.

-

Identify "hits" as compounds that produce a signal above a defined threshold (e.g., >3 standard deviations above the mean of the vehicle control).

-

Protocol for Ion Channel Antagonist Screening in a 384-Well Format

This protocol is designed to identify compounds that inhibit the function of a ligand-gated or voltage-gated calcium channel.

Materials:

-

CHO or HEK293 cells stably expressing the target ion channel

-

All reagents listed in Protocol 4.1

-

A known agonist or depolarizing agent (e.g., KCl) to activate the channel

-

A known antagonist for the target channel (positive control)

Procedure:

-

Cell Plating and Dye Loading:

-

Follow steps 1-3 from Protocol 4.1.

-

-

Compound Plate and Agonist Plate Preparation:

-

Prepare a compound plate with test compounds, positive control antagonist, and vehicle control at a 4X final concentration in Assay Buffer.

-

Prepare a separate agonist plate with the channel activator at a 4X concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response).

-

-

Compound Incubation:

-

Add 10 µL from the compound plate to the dye-loaded cell plate.

-

Incubate for 15-30 minutes at room temperature to allow the compounds to interact with the channel.

-

-

Fluorescence Measurement:

-

Place the cell plate and the agonist plate into the fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

The instrument will add 10 µL from the agonist plate to the cell plate to stimulate calcium influx.

-

Measure the fluorescence response for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the fluorescence response as in Protocol 4.1.

-

Determine the percent inhibition for each test compound relative to the positive and vehicle controls.

-

Identify "hits" as compounds that inhibit the agonist-induced signal by a certain percentage (e.g., >50%).

-

Visualizations

Gq-Coupled GPCR Signaling Pathway

Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

High-Throughput Screening Workflow Using Fluo-3 AM

References

- 1. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

measuring calcium transients in cardiomyocytes with Fluo-3AM

An Application Note and Protocol for Measuring Calcium Transients in Cardiomyocytes with Fluo-3 AM

Introduction

Calcium (Ca²⁺) is a crucial second messenger that governs cardiomyocyte excitation-contraction coupling, the process linking electrical stimulation to mechanical contraction.[1] The precise measurement of intracellular Ca²⁺ dynamics, known as calcium transients, is fundamental to understanding cardiac physiology, pathology, and the effects of cardioactive compounds.[1] Fluo-3 is a fluorescent indicator widely used for these measurements.[2] It is excitable by the 488 nm argon-ion laser line and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[3][4]

The cell-permeant acetoxymethyl (AM) ester form, Fluo-3 AM, allows for straightforward loading into living cells. Once inside the cardiomyocyte, intracellular esterases cleave the AM groups, trapping the now active Fluo-3 indicator in the cytosol. In its Ca²⁺-free state, Fluo-3 is almost non-fluorescent, but its fluorescence at an emission maximum of ~526 nm increases by 40 to 100-fold upon binding to Ca²⁺, providing a high-contrast signal for monitoring calcium transients.

This document provides a detailed protocol for loading cardiomyocytes with Fluo-3 AM, acquiring fluorescence data, and analyzing the resulting calcium transients.

Quantitative Data and Reagent Properties

Successful experiments rely on using the indicator and other reagents at optimal concentrations. The tables below summarize the key properties of Fluo-3 and the recommended working concentrations for cardiomyocyte experiments.

Table 1: Fluo-3 Spectroscopic and Chemical Properties

| Property | Value | Source |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | |

| Dissociation Constant (Kd) in vitro | ~390 nM | |

| Dissociation Constant (Kd) in situ (cardiomyocytes) | ~898 nM | |

| Molar Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ (at 506 nm) | |

| Quantum Yield (QY) (Ca²⁺-saturated) | ~0.14 - 0.15 | |

| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol |

Table 2: Recommended Reagent Concentrations for Cell Loading

| Reagent | Stock Concentration | Final Working Concentration | Purpose |

| Fluo-3 AM | 1-5 mM (in anhydrous DMSO) | 1-5 µM | Calcium Indicator |

| Pluronic® F-127 | 20% (w/v in DMSO) | 0.02% - 0.04% | Dispersing agent to aid dye loading |

| Probenecid | Varies (prepare fresh) | 1-2.5 mM | Anion-transport inhibitor to reduce dye leakage |

Experimental Workflow and Signaling

Visualizing the overall process and the underlying biology is key to successful experimental design. The following diagrams illustrate the experimental workflow and the core calcium signaling pathway in cardiomyocytes.

Detailed Experimental Protocol

This protocol provides a generalized procedure for loading adherent cardiomyocytes. Optimal conditions, such as dye concentration and incubation times, should be empirically determined for specific cell types and experimental setups.

1. Reagent Preparation

-

Fluo-3 AM Stock Solution (1-5 mM):

-

Warm the vial of Fluo-3 AM and a tube of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to room temperature before opening to prevent condensation.

-

Dissolve the Fluo-3 AM powder in anhydrous DMSO to make a 1-5 mM stock solution. For example, dissolve 1 mg of Fluo-3 AM (MW: 1129.85) in ~88.5 µL of DMSO for a 10 mM solution, which can then be diluted.

-

Aliquot the stock solution into single-use tubes and store at -20°C, protected from light and moisture.

-

-

Loading Buffer (prepare fresh):

-

Use a buffered physiological medium appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Modified Eagle Medium (DMEM)).

-

Dilute the Fluo-3 AM stock solution into the physiological medium to a final working concentration of 1-5 µM.

-

(Optional but Recommended) To improve dye solubility and loading efficiency, first mix the required volume of Fluo-3 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO. Then, add this mixture to the loading buffer. This results in a final Pluronic® F-127 concentration of ~0.02%.

-

(Optional) To prevent leakage of the de-esterified dye from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

-

2. Cell Loading

-

Culture cardiomyocytes on sterile coverslips or appropriate imaging plates.

-

Aspirate the cell culture medium from the cells.

-

Wash the cells once with the physiological buffer (without the dye).

-

Add the freshly prepared Fluo-3 AM loading buffer to the cells, ensuring the entire cell layer is covered.

-

Incubate the cells for 15-60 minutes at 20-37°C. Optimal time and temperature must be determined empirically. Lowering the temperature can sometimes reduce the compartmentalization of the dye into organelles. For cardiomyocytes, a common starting point is 25-30 minutes at room temperature or 37°C.

3. Washing and De-esterification

-

Remove the loading buffer from the cells.

-

Wash the cells twice with fresh, indicator-free medium to remove any extracellular dye that is nonspecifically bound to the cell surface. If probenecid was used during loading, it should also be included in this wash medium.

-

Add fresh, indicator-free medium to the cells and incubate for an additional 30 minutes at the same temperature used for loading. This crucial step allows for the complete de-esterification of the Fluo-3 AM by intracellular esterases, activating the dye.

4. Image Acquisition

-

Mount the cells on a fluorescence microscope (e.g., confocal laser scanning) or place the plate in a fluorescence plate reader.

-

Excite the Fluo-3 at ~488 nm and collect the emission at ~525 nm.

-

Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

-

Record a baseline fluorescence for a short period before applying any stimulus.

-

Initiate calcium transients through electrical field stimulation (e.g., 0.5-2 Hz) or by adding pharmacological agents.

-

Record the changes in fluorescence intensity over time.

Data Analysis of Calcium Transients

Analysis of the calcium transient waveform provides critical insights into cardiomyocyte function. Specialized software can automate the extraction of key parameters from the fluorescence (F) versus time plots. The raw fluorescence signal is often normalized to the baseline fluorescence (F0) and expressed as F/F0.

Table 3: Key Parameters of a Cardiomyocyte Calcium Transient

| Parameter | Description | Physiological Relevance |

| Baseline Fluorescence (F0) | The fluorescence intensity of the cell at rest (diastole). | Represents resting intracellular [Ca²⁺]. |

| Peak Amplitude (F/F0) | The maximum fluorescence intensity reached during the transient, normalized to baseline. | Reflects the amount of Ca²⁺ released from the sarcoplasmic reticulum. |

| Time to Peak (TTP) | The time taken from the start of the upstroke to the peak of the transient. | Indicates the rate of Ca²⁺ release. |

| Transient Duration at 50% Decay (TD50) | The time it takes for the transient to decay from the peak to 50% of the amplitude. | Represents the overall duration of elevated cytosolic Ca²⁺. |

| Decay Rate (Tau or T-half) | The rate at which the fluorescence signal returns to baseline, often fitted with an exponential decay constant (Tau). | Reflects the efficiency of Ca²⁺ re-uptake by SERCA2a and extrusion by NCX. |

| Beating/Pacing Frequency | The rate at which transients occur, measured in Hertz (Hz). | The frequency of cardiomyocyte contractions. |

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Fluorescence Signal | - Incomplete hydrolysis of Fluo-3 AM.- Low intracellular [Ca²⁺].- Insufficient dye loading. | - Ensure the 30-minute de-esterification step is performed.- Verify cell health and experimental conditions.- Increase dye concentration or incubation time. |

| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death or membrane damage. | - Perform thorough washing steps after loading.- Check cell viability; dead cells do not retain the dye and stain brightly. |

| Punctate Staining Pattern | - Dye compartmentalization in organelles (e.g., mitochondria, SR). | - Lower the loading temperature (e.g., to room temperature).- Reduce Fluo-3 AM concentration and/or incubation time.- Use probenecid to inhibit anion transporters that may contribute to sequestration. |

| Rapid Signal Loss or Photobleaching | - High excitation light intensity.- Prolonged exposure time. | - Use the lowest possible laser power.- Reduce exposure time or use a neutral density filter.- Use an anti-fade reagent in the imaging medium if compatible with live cells. |

| Fluctuating or Inconsistent Data | - Variations in dye loading between cells.- Cell movement or changes in focus. | - Ensure even mixing and application of the loading buffer.- Use a cell-tracking algorithm if available; ensure the imaging plane remains stable. |

References

Protocol for Fluo-3 AM De-esterification in Live Cells: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 is a widely utilized fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i) concentrations. Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant dye that can be loaded into live cells. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 molecule in the cytoplasm. This process, known as de-esterification, is a critical step for accurate [Ca²⁺]i measurements. This application note provides a detailed protocol for the successful de-esterification of Fluo-3 AM in live cells for various applications, including fluorescence microscopy and flow cytometry.

Fluo-3 is essentially non-fluorescent in its calcium-free form, but its fluorescence intensity increases significantly upon binding to Ca²⁺.[1] This property makes it an excellent tool for monitoring calcium mobilization in response to various stimuli and is particularly valuable for studying G-protein-coupled receptor (GPCR) function in high-throughput screening.[2]

Principle of Fluo-3 AM Loading and De-esterification

The lipophilic AM groups on Fluo-3 AM allow it to readily cross the plasma membrane of live cells.[3] Inside the cell, ubiquitous intracellular esterases hydrolyze the AM esters, releasing the polar, membrane-impermeant Fluo-3 molecule.[3][4] The now-trapped Fluo-3 can bind to intracellular calcium, resulting in a significant increase in fluorescence emission around 525 nm when excited at approximately 488 nm.

Experimental Protocols

Materials

-

Fluo-3 AM (CAS 121714-22-5)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Probenecid

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium

-

Cell culture medium

-

Adherent or suspension cells

Stock Solution Preparation

-

Fluo-3 AM Stock Solution (1-5 mM): Prepare a stock solution of Fluo-3 AM in anhydrous DMSO. It is recommended to prepare fresh stock solutions, but if storage is necessary, aliquot and store at -20°C, protected from light and moisture.

-

Pluronic® F-127 (20% w/v): This non-ionic detergent aids in the dispersion of the nonpolar Fluo-3 AM in aqueous media. Store at room temperature.

-

Probenecid Stock Solution (25 mM): Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified Fluo-3 from the cells. To prepare, dissolve probenecid in 1 M NaOH and then dilute with buffer to the final concentration. Store at -20°C.